![molecular formula C14H10BrCl B14171884 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene CAS No. 921932-10-7](/img/structure/B14171884.png)
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom and a chlorophenyl group attached to a benzene ring through an ethenyl linkage
Métodos De Preparación
The synthesis of 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene and 2-chlorostyrene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., palladium-based catalysts).
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene involves its interaction with molecular targets and pathways:
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by an electrophile.
Molecular Targets: The specific molecular targets depend on the context of its use.
Pathways Involved: The pathways involved in its mechanism of action include those related to its chemical reactivity, such as oxidation and reduction pathways.
Comparación Con Compuestos Similares
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene can be compared with other similar compounds:
1-Bromo-2-ethoxybenzene: This compound has an ethoxy group instead of the ethenyl linkage, resulting in different chemical properties and reactivity.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound features a methoxyethoxy group, which influences its solubility and reactivity compared to this compound.
1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene:
Propiedades
Número CAS |
921932-10-7 |
|---|---|
Fórmula molecular |
C14H10BrCl |
Peso molecular |
293.58 g/mol |
Nombre IUPAC |
1-bromo-2-[2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10BrCl/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H |
Clave InChI |
KABOLXQNSVPQGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
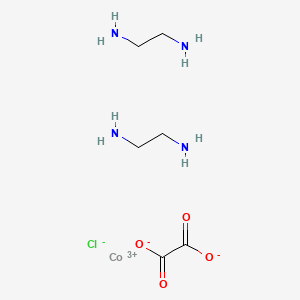


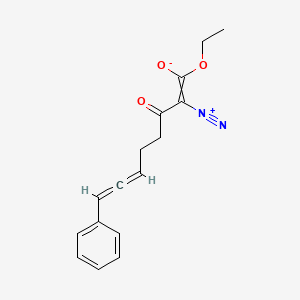
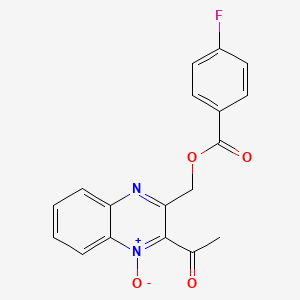
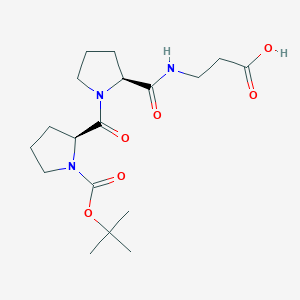
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)

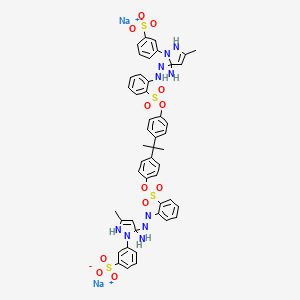
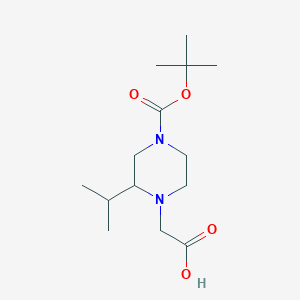
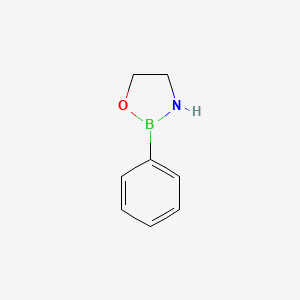

![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
